Cas no 53590-51-5 (2-(5-bromo-1H-indol-2-yl)ethan-1-amine)

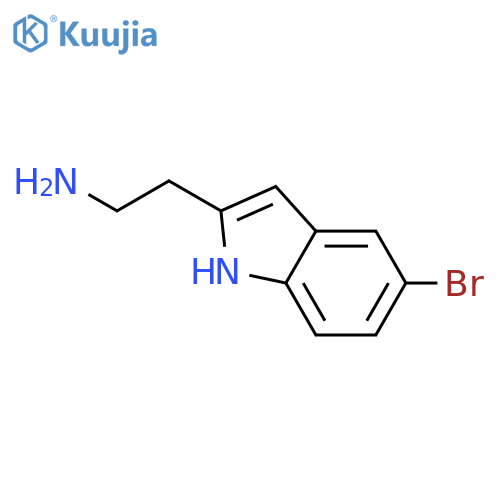

53590-51-5 structure

商品名:2-(5-bromo-1H-indol-2-yl)ethan-1-amine

2-(5-bromo-1H-indol-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-1H-indol-2-yl)ethanamine

- 2-(5-bromo-1H-indol-2-yl)ethan-1-amine

- 53590-51-5

- EN300-1912521

- DTXSID30651660

-

- MDL: MFCD10035469

- インチ: InChI=1S/C10H11BrN2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,13H,3-4,12H2

- InChIKey: WWFGCNLOBVZAKW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C2C=C(CCN)NC2=C1)Br

計算された属性

- せいみつぶんしりょう: 238.01056g/mol

- どういたいしつりょう: 238.01056g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 41.8Ų

2-(5-bromo-1H-indol-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912521-10.0g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 10g |

$5283.0 | 2023-05-31 | ||

| Enamine | EN300-1912521-2.5g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 2.5g |

$1287.0 | 2023-09-17 | ||

| Enamine | EN300-1912521-5.0g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 5g |

$3562.0 | 2023-05-31 | ||

| Enamine | EN300-1912521-10g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 10g |

$2823.0 | 2023-09-17 | ||

| Enamine | EN300-1912521-1g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 1g |

$656.0 | 2023-09-17 | ||

| Enamine | EN300-1912521-1.0g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 1g |

$1229.0 | 2023-05-31 | ||

| Enamine | EN300-1912521-0.5g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 0.5g |

$630.0 | 2023-09-17 | ||

| Enamine | EN300-1912521-0.1g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 0.1g |

$578.0 | 2023-09-17 | ||

| Enamine | EN300-1912521-0.25g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 0.25g |

$604.0 | 2023-09-17 | ||

| Enamine | EN300-1912521-5g |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine |

53590-51-5 | 5g |

$1903.0 | 2023-09-17 |

2-(5-bromo-1H-indol-2-yl)ethan-1-amine 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

53590-51-5 (2-(5-bromo-1H-indol-2-yl)ethan-1-amine) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬